5-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene
CAS No.:
Cat. No.: VC20412691
Molecular Formula: C10H16N4
Molecular Weight: 192.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16N4 |
|---|---|
| Molecular Weight | 192.26 g/mol |
| IUPAC Name | 5-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-3,5-diene |
| Standard InChI | InChI=1S/C10H16N4/c1-7-4-13-14-9-2-3-11-5-8(9)6-12-10(7)14/h4,8-9,11-12H,2-3,5-6H2,1H3 |
| Standard InChI Key | LJGGUYWGKUFLJQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2NCC3CNCCC3N2N=C1 |
Introduction
5-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene is a complex nitrogen-rich heterocyclic compound. It belongs to the class of tetraazatricyclo compounds, characterized by the presence of four nitrogen atoms within its tricyclic framework. This compound is notable for its unique structural arrangement and potential applications in various scientific fields, including medicinal chemistry and materials science.
Molecular Formula and Weight
The molecular formula for this compound is not explicitly provided in the available sources, but it is closely related to compounds with similar structures, such as 5-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene, which has a molecular weight of 202.26 g/mol.
Synthesis and Preparation
The synthesis of nitrogen-rich heterocycles like 5-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene typically involves careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Specific reagents are employed to introduce the necessary nitrogen atoms into the framework during key steps of the synthesis.
Reactivity Patterns
Nitrogen-containing heterocycles exhibit various chemical reactivity patterns, allowing for further functionalization to create derivatives with enhanced properties or new functionalities.
Potential Applications
These compounds have potential applications in several scientific domains, including medicinal chemistry and materials science. Further research is essential to fully explore and validate these applications.
Data Table for Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 5-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene | Not specified | 202.26 | 1696538-09-6 |
| 2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene | C9H14N4 | 178.23 | 1701500-84-6 |
| 4-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene hydrochloride | C10H13N4Cl | 224.69 | 1820707-15-0 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume